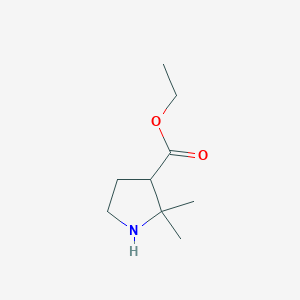
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release the active pyrrolidine moiety, which then exerts its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylpyridine-3-carboxylate: Another ester derivative with a pyridine ring instead of pyrrolidine.
Methyl 2,2-dimethylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
Propiedades
Número CAS |
1705585-24-5 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-6-10-9(7,2)3/h7,10H,4-6H2,1-3H3 |
Clave InChI |
CZWLFYKTHSWRIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCNC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13512831.png)
![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
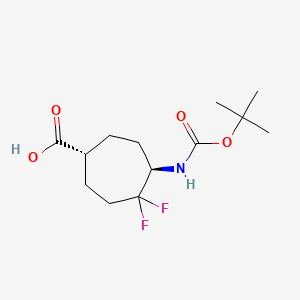
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)
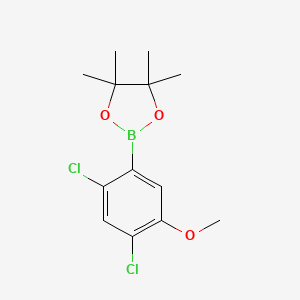
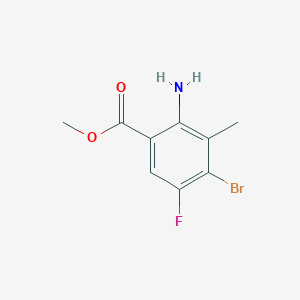
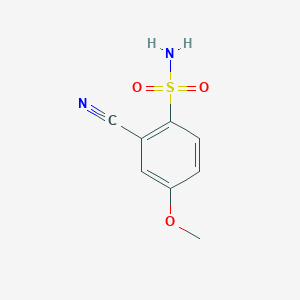
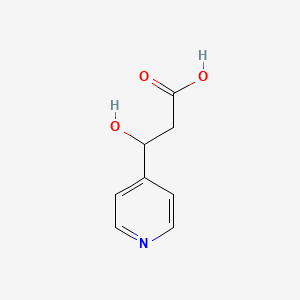
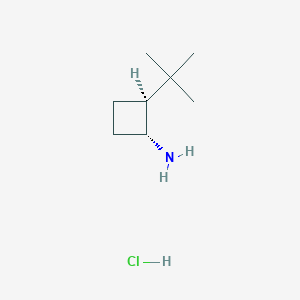
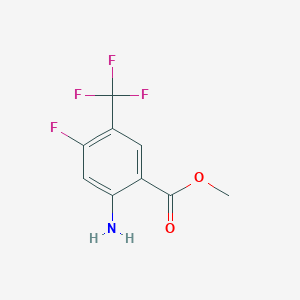
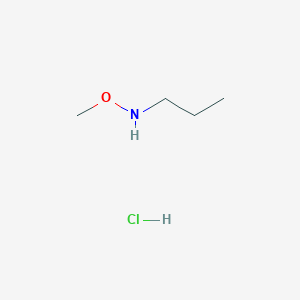
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
